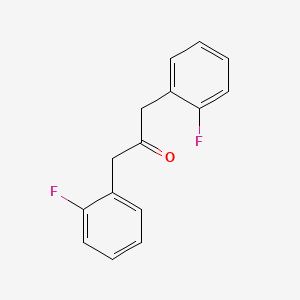

1,3-Bis(2-fluorophenyl)propan-2-one

Overview

Description

1,3-Bis(2-fluorophenyl)propan-2-one is a chemical compound with the molecular formula C15H12F2O and a molecular weight of 246.25 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 31 bonds in total. There are 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aliphatic) .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, there are studies on similar compounds. For instance, a study discusses the organocatalytic direct asymmetric Michael addition of bis(phenylthio)propan-2-one to differently substituted aromatic nitroalkenes .

Scientific Research Applications

Molecular Logic Systems

A novel fluorophore was synthesized, showcasing properties that allow it to act as a pH-controlled molecular switch and a protic solvent polarity sensor. Its unique fluorescence characteristics, especially in the presence of Hg2+ ions, make it a promising candidate for applications in molecular logic systems (Zhang et al., 2008).

Spectroscopic and Theoretical Analysis

Research focused on the spectroscopic and theoretical analysis of fluorophenyl derivatives has identified potential applications in the field of nonlinear optics. The studies revealed these compounds' significant first hyperpolarizabilities, suggesting their use in developing new materials for optical technologies (Mary et al., 2019).

Catalytic Applications

A 1-D copper(I) coordination polymer based on a novel bidentate 1,3-dithioether ligand exhibited remarkable catalytic efficiency in the azide-alkyne cycloaddition (AAC) reaction. This property points towards its use in synthesizing 1,2,3-triazole compounds, highlighting the polymer's potential as a versatile catalyst in organic synthesis (Saha et al., 2018).

Photosensitive Applications

The synthesis of 1,3-bis(3-aminophenyl)-2-propen-1-one indicates potential applications in the development of photosensitive materials, particularly in the field of polyimides. These materials' enhanced adherence and sensitivity to light could be crucial for advanced electronic and optical devices (Qun-rong, 2007).

Antifungal Properties

A series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives were synthesized and showed high activity against Candida spp. strains. This research underlines the potential of such compounds in developing new antifungal medications, with particular efficacy against drug-resistant strains (Zambrano-Huerta et al., 2019).

Electronic Properties and Reactivity

Investigations on the molecular structure and electronic properties of fluorophenyl-substituted compounds through DFT studies have provided insights into their reactivity and potential applications in electronic materials. These studies help in understanding the compounds' behavior in different environments, crucial for designing molecules with desired electronic characteristics (Pathade & Jagdale, 2020).

properties

IUPAC Name |

1,3-bis(2-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMDLKAIBNZIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)CC2=CC=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-Dichlorobenzyl)oxy]azetidine](/img/structure/B1441650.png)

![3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol](/img/structure/B1441651.png)

![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441660.png)

![3-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441666.png)